molecular formula C10H6F3IO2 B13125277 2-Iodo-4-(trifluoromethyl)cinnamic acid

2-Iodo-4-(trifluoromethyl)cinnamic acid

Cat. No.: B13125277
M. Wt: 342.05 g/mol
InChI Key: QRCKHOQRNSSFKT-DUXPYHPUSA-N
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Description

2-Iodo-4-(trifluoromethyl)cinnamic acid is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the aromatic ring of the cinnamic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for 2-Iodo-4-(trifluoromethyl)cinnamic acid may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)cinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets. The presence of the iodine and trifluoromethyl groups can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)cinnamic acid: Lacks the iodine atom but has similar chemical properties.

    4-Iodo-cinnamic acid: Contains the iodine atom but lacks the trifluoromethyl group.

    Cinnamic acid: The parent compound without any substituents.

Uniqueness

2-Iodo-4-(trifluoromethyl)cinnamic acid is unique due to the combination of both iodine and trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H6F3IO2

Molecular Weight

342.05 g/mol

IUPAC Name

(E)-3-[2-iodo-4-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6F3IO2/c11-10(12,13)7-3-1-6(8(14)5-7)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+

InChI Key

QRCKHOQRNSSFKT-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)I)/C=C/C(=O)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C=CC(=O)O

Origin of Product

United States

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